molecular formula C4H2N2O3S B13932902 4-Nitro-2-thiazolecarboxaldehyde CAS No. 466686-78-2

4-Nitro-2-thiazolecarboxaldehyde

Cat. No.: B13932902
CAS No.: 466686-78-2
M. Wt: 158.14 g/mol
InChI Key: IBUNQDAAHWNUOT-UHFFFAOYSA-N
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Description

4-Nitro-2-thiazolecarboxaldehyde (C₄H₂N₂O₃S) is a heterocyclic organic compound featuring a thiazole core substituted with a nitro (-NO₂) group at the 4-position and a carboxaldehyde (-CHO) group at the 2-position. The thiazole ring (a five-membered aromatic system containing sulfur and nitrogen) imparts unique electronic and steric properties, which are further modulated by the electron-withdrawing nitro and aldehyde substituents. However, detailed experimental data on its physical properties (e.g., melting point, solubility) and reactivity remain sparse in publicly available literature.

Properties

CAS No.

466686-78-2

Molecular Formula

C4H2N2O3S

Molecular Weight

158.14 g/mol

IUPAC Name

4-nitro-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C4H2N2O3S/c7-1-4-5-3(2-10-4)6(8)9/h1-2H

InChI Key

IBUNQDAAHWNUOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-thiazolecarboxaldehyde typically involves the nitration of 2-thiazolecarboxaldehyde. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction proceeds as follows:

2-Thiazolecarboxaldehyde+HNO3This compound+H2O\text{2-Thiazolecarboxaldehyde} + \text{HNO3} \rightarrow \text{this compound} + \text{H2O} 2-Thiazolecarboxaldehyde+HNO3→this compound+H2O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-thiazolecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using reducing agents like tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-Nitro-2-thiazolecarboxylic acid.

    Reduction: 4-Amino-2-thiazolecarboxaldehyde.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-2-thiazolecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-thiazolecarboxaldehyde is primarily based on its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects. The nitro group can be reduced to form reactive nitrogen species, which can further react with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Functional Group Analysis

The substituent positions and functional groups critically influence the electronic and intermolecular interaction profiles of thiazole derivatives. Below is a comparative analysis with 1,3-Thiazole-4-carbonitrile (C₄H₂N₂S), a structurally related compound described in recent literature .

Table 1: Structural and Functional Group Comparison
Compound Molecular Formula Substituents Functional Groups Hydrogen Bonding π–π Interactions
4-Nitro-2-thiazolecarboxaldehyde C₄H₂N₂O₃S Nitro (4), Carboxaldehyde (2) -NO₂ (strong electron-withdrawing), -CHO (electron-withdrawing, reactive) Potential C–H⋯O/N interactions (theoretical) Likely (due to aromaticity)
1,3-Thiazole-4-carbonitrile C₄H₂N₂S Nitrile (4) -C≡N (moderate electron-withdrawing) Observed C–H⋯N bonds Observed π–π stacking

Electronic Effects and Reactivity

  • This compound : The nitro group at position 4 strongly depletes electron density from the thiazole ring, while the carboxaldehyde at position 2 introduces additional electron withdrawal. This dual electron-deficient environment likely enhances reactivity toward nucleophilic attacks (e.g., substitution at the 5-position) or condensation reactions involving the aldehyde group.
  • 1,3-Thiazole-4-carbonitrile : The nitrile group at position 4 also exerts an electron-withdrawing effect but to a lesser extent than nitro. Its reactivity is dominated by the nitrile’s ability to participate in hydrogen bonding and cycloaddition reactions.

Intermolecular Interactions

  • 1,3-Thiazole-4-carbonitrile exhibits C–H⋯N hydrogen bonds and π–π stacking in its crystal lattice, stabilizing its solid-state structure .
  • This compound : The nitro and aldehyde groups may enable diverse intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds), but experimental confirmation is lacking. The aldehyde group could also form Schiff bases via condensation with amines, a reactivity absent in nitrile-substituted analogs.

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